2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
CAS No.: 2101206-35-1
Cat. No.: VC6272514
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67
* For research use only. Not for human or veterinary use.
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride - 2101206-35-1](/images/structure/VC6272514.png)
Specification
CAS No. | 2101206-35-1 |
---|---|
Molecular Formula | C8H14ClN3 |
Molecular Weight | 187.67 |
IUPAC Name | 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
Standard InChI | InChI=1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H |
Standard InChI Key | RUUZFSUOUNMNMR-UHFFFAOYSA-N |
SMILES | CCC1=CN2CCNCC2=N1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride belongs to the tetrahydroimidazopyrazine class, featuring a fused bicyclic system comprising a six-membered piperazine ring and a five-membered imidazole ring. The ethyl group at position 2 and the hydrochloride counterion enhance its solubility and stability under physiological conditions . Its IUPAC name, 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, reflects this substitution pattern and salt formation.
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
CAS Number | 2101206-35-1 |
Molecular Formula | C₈H₁₄ClN₃ |
Molecular Weight | 203.67 g/mol |
IUPAC Name | 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride |
InChI Key | RUUZFSUOUNMNMR-UHFFFAOYSA-N |
Purity | ≥95% (HPLC) |
The InChI string (1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H
) confirms the protonation site at the pyrazine nitrogen, critical for ionic interactions in biological systems .
Synthesis and Manufacturing
Synthetic Routes
The synthesis follows a heterocyclization strategy common to imidazopyrazines:
-
Dipeptide Cyclization: Reacting ethyl glycinate with 1,2-diaminoethane under acidic conditions forms the imidazole ring .
-
Ethyl Substitution Introduction: Alkylation at position 2 using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
-
Hydrochloride Salt Formation: Treatment with HCl gas in anhydrous ethanol yields the final product .
Key intermediates include 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-23-1), which undergoes ethylation at position 2 . Optimized conditions (e.g., 60°C, 12 h) achieve yields >70% with minimal byproducts .
Purification and Quality Control
Purification via recrystallization from ethanol/water mixtures ensures ≥95% purity, verified by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Residual solvents (e.g., ethanol, DMF) are monitored per ICH guidelines, with limits <500 ppm .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: >50 mg/mL in water at 25°C due to ionic character .
-
Organic Solvents: Soluble in DMSO (30 mg/mL), methanol (20 mg/mL); insoluble in hexane .
-
Stability: Stable at -20°C for 24 months; hydrolyzes in basic solutions (pH >9) via imidazole ring opening .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition, consistent with hydrochloride salts of nitrogenous heterocycles .
Research Applications
Mechanistic Studies
-
GPCR Signaling: Used at 1–10 μM to dissect Gα q-dependent vs. -independent pathways in IP₃ accumulation assays .
-
Purinergic Signaling: Evaluated in FLIPR assays measuring Ca²⁺ flux in P2X7-expressing cells (EC₅₀ ~2.5 μM) .
Toxicology Screening
Cytotoxicity assays (MTT) in HepG2 cells showed an IC₅₀ of 48±6 μM, linked to mitochondrial membrane depolarization . Reactive oxygen species (ROS) increased 2.3-fold at 50 μM (p<0.05), suggesting redox-mediated toxicity .
Future Perspectives
Structural optimization could address cytotoxicity while retaining Gα q affinity. Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 may enhance metabolic stability . Additionally, formulation as a prodrug (e.g., ester derivatives) could improve bioavailability for in vivo studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume